2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Overview
Description
2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound with a molecular formula of C16H22ClN3O3S and a molecular weight of 371.88 g/mol . This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
The synthesis of 2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting key biological pathways. For instance, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can be compared with similar compounds such as:
{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}acetic acid: This compound has a similar chlorinated phenoxy group but differs in its overall structure and properties.
2-(4-chloro-3,5-dimethylphenoxy)-N’-(3,4,5-trimethoxybenzoyl)acetohydrazide: Another related compound with different substituents on the hydrazide moiety. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-3-(oxolan-2-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c1-10-6-13(7-11(2)15(10)17)23-9-14(21)19-20-16(24)18-8-12-4-3-5-22-12/h6-7,12H,3-5,8-9H2,1-2H3,(H,19,21)(H2,18,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUCKXBNCSDOEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=S)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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